Acide 2-amino-6-hydroxyhexanoïque

Vue d'ensemble

Description

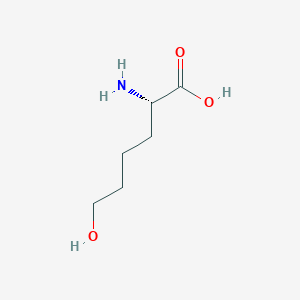

2-Amino-6-hydroxyhexanoic acid, also known as 6-hydroxynorleucine, is an alpha-amino acid with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . This compound is characterized by the presence of both an amino group and a hydroxyl group on a hexanoic acid backbone, making it a versatile molecule in various chemical and biological contexts.

Applications De Recherche Scientifique

2-Amino-6-hydroxyhexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the biosynthesis of various biomolecules.

Mécanisme D'action

Target of Action

The primary target of 2-Amino-6-hydroxyhexanoic acid, also known as 6-hydroxynorleucine, is L-asparaginase , an enzyme found in the bacterium Erwinia chrysanthemi . This enzyme plays a crucial role in the metabolism of the amino acid asparagine, which is essential for protein synthesis.

Mode of Action

It is believed that the compound may bind to the active site of l-asparaginase, potentially inhibiting its activity . This could result in changes to the metabolic processes that rely on this enzyme, leading to alterations in protein synthesis.

Biochemical Pathways

Given its interaction with l-asparaginase, it is likely that the compound affects pathways related toamino acid metabolism . The downstream effects of this could include changes in protein synthesis and potentially other metabolic processes.

Result of Action

Given its potential role as an inhibitor of L-asparaginase, it is possible that the compound could lead to changes in protein synthesis and other metabolic processes .

Action Environment

Like many compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

As an α-amino acid, it may participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules . The exact nature of these interactions would depend on the specific context within the organism and the metabolic pathways in which 2-Amino-6-hydroxyhexanoic acid is involved.

Cellular Effects

As an α-amino acid, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxyhexanoic acid typically involves the hydroxylation of norleucine. One common method is the catalytic hydrogenation of 2-amino-6-oxohexanoic acid in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . The reaction is carried out in an aqueous medium at a temperature of around 25-30°C and a hydrogen pressure of 1-2 atm.

Industrial Production Methods: Industrial production of 2-Amino-6-hydroxyhexanoic acid often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic hydroxylation using specific hydroxylases can be utilized to convert norleucine to 2-Amino-6-hydroxyhexanoic acid with high yield and purity . This method is advantageous as it operates under mild conditions and reduces the need for harsh chemicals.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-6-hydroxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 2-amino-6-oxohexanoic acid.

Reduction: Formation of 2-amino-6-hydroxyhexanol.

Substitution: Formation of N-alkyl or N-acyl derivatives of 2-Amino-6-hydroxyhexanoic acid.

Comparaison Avec Des Composés Similaires

- 2-Amino-6-hydroxycaproic acid

- 6-hydroxy-L-norleucine

- alpha-Amino-epsilon-hydroxycaproic acid

Comparison: 2-Amino-6-hydroxyhexanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in oxidation and reduction reactions, making it a valuable intermediate in synthetic chemistry . Additionally, its role in biological systems as a precursor to various biomolecules sets it apart from other hydroxylated amino acids .

Activité Biologique

2-Amino-6-hydroxyhexanoic acid, commonly referred to as L-serine, is an α-amino acid that plays a crucial role in various biological processes. This compound is characterized by its six-carbon chain structure, which includes an amino group, a hydroxyl group, and a carboxylic acid group, making it polar and hydrophilic. Its chemical formula is . L-serine is classified as a non-essential amino acid due to its ability to be synthesized by the human body and is integral in protein synthesis and the production of several important biomolecules, including neurotransmitters and nucleotides.

Protein Synthesis

L-serine is vital for protein synthesis. It serves as a building block for proteins and enzymes that are essential for cellular functions. The incorporation of L-serine into proteins can influence their structure and function, impacting metabolic pathways.

Neurotransmitter Precursor

L-serine acts as a precursor for several neurotransmitters, including glycine and D-serine. Glycine is involved in inhibitory neurotransmission in the central nervous system, while D-serine plays a significant role in modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory formation.

Metabolic Role

L-serine participates in various metabolic pathways:

- Phospholipid Synthesis : It contributes to the synthesis of phosphatidylserine, a key component of cell membranes.

- Nucleotide Synthesis : L-serine is involved in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis .

Anti-inflammatory Effects

Recent studies have indicated that L-serine may exhibit anti-inflammatory properties. In murine models of obesity, L-serine has been shown to improve inflammation and insulin resistance by modulating immune responses in adipose tissues. Specifically, it suppresses the production of pro-inflammatory cytokines and enhances metabolic health .

Neuroprotective Properties

Research has demonstrated that L-serine supplementation can have neuroprotective effects. In clinical trials involving patients with neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), L-serine was found to improve clinical outcomes by enhancing neuronal survival and function .

Case Study 1: Neurodegenerative Disease

A clinical trial investigated the effects of L-serine supplementation in patients with ALS. Participants who received L-serine showed improved muscle strength and function compared to the placebo group. The study concluded that L-serine could be a potential therapeutic agent for neurodegenerative conditions due to its role in neurotransmitter regulation .

Case Study 2: Obesity Management

In a study focusing on diet-induced obesity in mice, administration of L-serine resulted in significant reductions in body weight gain and improvements in glucose tolerance. The mechanism involved suppression of lipolysis and pro-inflammatory mediator release from adipocytes, indicating its potential as a therapeutic agent for obesity-related metabolic disorders .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Protein Synthesis | Building block for proteins; influences enzyme structure and function |

| Neurotransmitter Precursor | Precursor for glycine and D-serine; modulates NMDA receptor activity |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines; improves insulin sensitivity |

| Neuroprotective Properties | Enhances neuronal survival; potential treatment for neurodegenerative diseases |

| Metabolic Role | Involved in phospholipid and nucleotide synthesis |

Propriétés

IUPAC Name |

(2S)-2-amino-6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUWXTFAPJJWPL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCO)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-77-1, 5462-80-6, 6033-32-5 | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-hydroxycaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-hydroxynorleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-HYDROXYNORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-amino-6-hydroxyhexanoic acid in the synthesis of indospicine?

A1: 2-Amino-6-hydroxyhexanoic acid serves as the crucial starting material in the total synthesis of indospicine []. The synthesis involves a stepwise modification of the hydroxyl group present in 2-amino-6-hydroxyhexanoic acid. Researchers sequentially replace the hydroxyl group with tosyloxy, cyano, imidoester, and finally, amidine groupings to achieve the final indospicine molecule [].

Q2: Are there any other synthetic applications of 2-amino-6-hydroxyhexanoic acid besides indospicine synthesis?

A2: Yes, 2-amino-6-hydroxyhexanoic acid plays a role in synthesizing complex molecules beyond indospicine. For instance, it acts as a starting component in the synthesis of 7,6-fused bicyclic lactams, which are valuable compounds in medicinal chemistry due to their potential as β-turn mimics []. In this synthesis, the (S)-enantiomer of 2-amino-6-hydroxyhexanoic acid is coupled with a protected (S)-allylglycine derivative, and the resulting molecule undergoes a series of reactions, including oxidation, enamide formation, and cyclization, to yield the desired bicyclic lactam structure [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.